molecular formula C10H12N4O4 B12347172 9-((2R,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one

9-((2R,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one

Cat. No.: B12347172
M. Wt: 252.23 g/mol
InChI Key: OGEKIGXRZNVLAN-SZVWITLZSA-N
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Description

The compound 9-((2R,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one is a complex organic molecule that belongs to the class of purine nucleosides. It is characterized by a purine base attached to a tetrahydrofuran ring, which is further substituted with hydroxyl and hydroxymethyl groups. This compound is significant in various biochemical processes and has applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-((2R,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one typically involves the following steps:

    Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through cyclization reactions involving diols and appropriate catalysts.

    Attachment of the Purine Base: The purine base is introduced via nucleophilic substitution reactions, where the tetrahydrofuran ring acts as the nucleophile.

    Functional Group Modifications: Hydroxyl and hydroxymethyl groups are introduced through selective oxidation and reduction reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

9-((2R,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to introduce additional hydrogen atoms.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the purine base.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogenating agents like chlorine or bromine, and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions include various derivatives of the original compound, with modifications at the hydroxyl and purine sites.

Scientific Research Applications

9-((2R,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Plays a role in nucleotide metabolism and can be used in studies of DNA and RNA synthesis.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and biochemical reagents.

Mechanism of Action

The mechanism of action of 9-((2R,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes involved in nucleotide synthesis and metabolism.

    Pathways: It may inhibit or activate specific biochemical pathways, leading to therapeutic effects such as antiviral activity.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A nucleoside with a similar structure but different functional groups.

    Guanosine: Another purine nucleoside with distinct biological roles.

Uniqueness

9-((2R,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one: is unique due to its specific substitution pattern and the presence of both hydroxyl and hydroxymethyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H12N4O4

Molecular Weight

252.23 g/mol

IUPAC Name

9-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one

InChI

InChI=1S/C10H12N4O4/c15-2-6-5(16)1-7(18-6)14-4-13-8-9(14)11-3-12-10(8)17/h3-8,15-16H,1-2H2/t5-,6+,7-,8?/m0/s1

InChI Key

OGEKIGXRZNVLAN-SZVWITLZSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@@H]1N2C=NC3C2=NC=NC3=O)CO)O

Canonical SMILES

C1C(C(OC1N2C=NC3C2=NC=NC3=O)CO)O

Origin of Product

United States

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